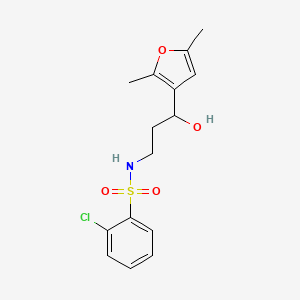

2-chloro-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-chloro-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)benzenesulfonamide is a chemical compound that is used in scientific research. It is synthesized using a specific method and has various applications in the field of biochemistry and physiology.

Wissenschaftliche Forschungsanwendungen

Herbicide Selectivity and Metabolism

Sulfonamide derivatives, such as chlorsulfuron, demonstrate significant selectivity as postemergence herbicides for small grains like wheat, oats, and barley. These crops metabolize chlorsulfuron into a polar, inactive product, showcasing a biological basis for herbicide selectivity, which is crucial for developing environmentally friendly agricultural practices (Sweetser, Schow, & Hutchison, 1982).

Photodynamic Therapy for Cancer Treatment

The development of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups, exhibiting high singlet oxygen quantum yields, represents a promising approach for photodynamic therapy (PDT) in cancer treatment. These compounds' photophysical and photochemical properties suggest their potential as Type II photosensitizers for effectively targeting cancer cells (Pişkin, Canpolat, & Öztürk, 2020).

Synthetic Applications of Metalated Sulfonamides

Metalation of sulfonamides has been highlighted as a powerful tool in synthetic organic chemistry. Arylsulfonamides, when used as Directed Metalation Groups (DMGs), open up vast possibilities for heterocyclic synthesis, including the preparation of sultams, sultones, and various benzothiazine derivatives. These methodologies offer new routes for the synthesis of complex organic molecules with potential applications in drug development and materials science (Familoni, 2002).

Anticancer and Antibacterial Properties

Research into mixed-ligand copper(II)-sulfonamide complexes has revealed their significant potential in binding to DNA, inducing DNA cleavage, and exhibiting genotoxicity and anticancer activity. These findings suggest the role of the sulfonamide derivative in modulating the interaction with DNA, thereby influencing the therapeutic efficacy of these compounds against specific cancer cell lines (González-Álvarez et al., 2013).

Hydrolysis and Environmental Degradation of Herbicides

The study of the hydrolysis mechanism of sulfonylurea herbicides, like triasulfuron, contributes to understanding their environmental fate. Research findings indicate that triasulfuron is more stable in neutral or weakly basic conditions compared to acidic environments, with degradation primarily occurring through the cleavage of the sulfonylurea bridge. This knowledge is crucial for assessing the environmental impact of herbicide use and developing strategies for their safe application and disposal (Braschi et al., 1997).

Eigenschaften

IUPAC Name |

2-chloro-N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClNO4S/c1-10-9-12(11(2)21-10)14(18)7-8-17-22(19,20)15-6-4-3-5-13(15)16/h3-6,9,14,17-18H,7-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIVFFUKAJNCQRN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(CCNS(=O)(=O)C2=CC=CC=C2Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,7,7-trimethyl-4-(4-methylphenyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2353789.png)

![5-((3,3-diphenylpropyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2353790.png)

![7-((4-fluorobenzyl)thio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2353794.png)

![3-isopentyl-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2353796.png)

![2-((3-fluorobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2353797.png)

![2-[2-(3-Fluorophenyl)ethyl]-2-methyloxirane](/img/structure/B2353802.png)

![2-cyclopropyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-ol dihydrochloride](/img/structure/B2353803.png)

![N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-4-(trifluoromethoxy)benzamide](/img/structure/B2353804.png)

![N-(4-methoxyphenyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2353808.png)